N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide
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Overview
Description
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a piperazine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide typically involves the following steps:
Acylation: The reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)-2-chloroacetamide.
Substitution: The reaction of N-(4-nitrophenyl)-2-chloroacetamide with N-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: N-methyl-N-(4-aminophenyl)-2-(piperazin-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The nitrophenyl group might be involved in electron transfer reactions, while the piperazine ring could interact with biological membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)ethanamide
- N-methyl-N-(4-nitrophenyl)-2-(morpholin-1-yl)acetamide
- N-methyl-N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl group and a piperazine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H18N4O3 |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-methyl-N-(4-nitrophenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C13H18N4O3/c1-15(11-2-4-12(5-3-11)17(19)20)13(18)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3 |
InChI Key |
LRLUTTLRQCVDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCNCC2 |
Origin of Product |
United States |
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